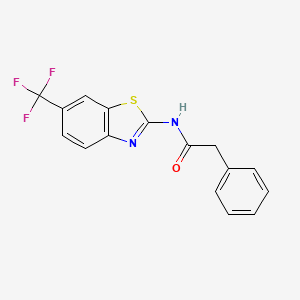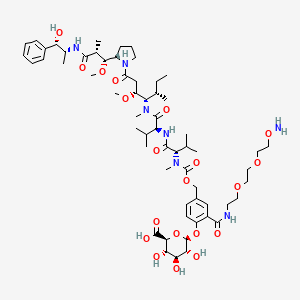
Tubulin polymerization-IN-36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin polymerization-IN-36 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-36 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity to tubulin.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Key considerations in industrial production include:
Reaction Temperature and Pressure: Optimizing these parameters to ensure efficient reactions.
Catalysts and Solvents: Selecting appropriate catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Employing large-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin polymerization-IN-36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity to tubulin.
Substitution: Substitution reactions are commonly used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Organic solvents such as dichloromethane, methanol, and acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Tubulin polymerization-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the polymerization dynamics of tubulin and the effects of various inhibitors on microtubule formation.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt microtubule dynamics and inhibit cell division.
Industry: Utilized in the development of new drugs and therapeutic agents targeting microtubule dynamics.
Wirkmechanismus
Tubulin polymerization-IN-36 exerts its effects by binding to the colchicine binding site on tubulin . This binding inhibits the polymerization of tubulin into microtubules, disrupting the microtubule network within cells. The disruption of microtubules interferes with various cellular processes, including cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to selectively target cancer cells makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-36.
Vinblastine: Another tubulin inhibitor that disrupts microtubule dynamics but binds to a different site on tubulin.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization, contrasting with the inhibitory action of this compound.
Uniqueness
This compound is unique in its specific binding affinity to the colchicine binding site on tubulin, which allows for selective inhibition of tubulin polymerization. This specificity makes it a valuable tool in research and a potential therapeutic agent with fewer side effects compared to other tubulin inhibitors .
Eigenschaften
Molekularformel |
C18H18N2O3 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
7-[(3,5-dimethoxyphenyl)methyl]-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C18H18N2O3/c1-21-15-5-12(6-16(7-15)22-2)9-20-10-14-4-3-13-8-19-23-18(13)17(14)11-20/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
NVERMUKDZOJJGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CN2C=C3CCC4=C(C3=C2)ON=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



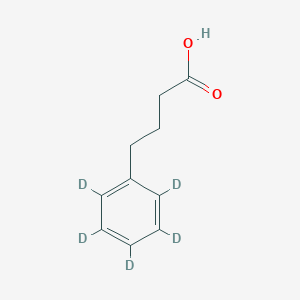
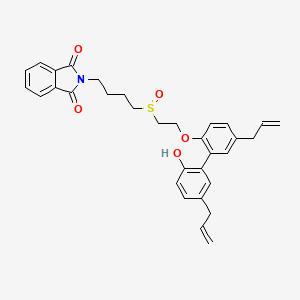



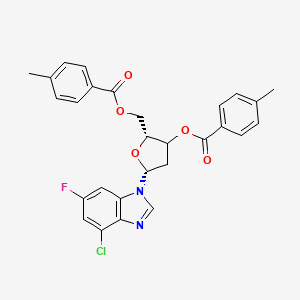
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
